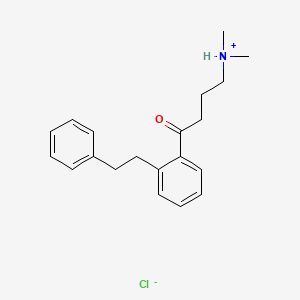

4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride

Description

4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride is a synthetic organic compound featuring a butyrophenone backbone substituted with a dimethylamino group at the 4-position and a phenethyl group at the 2'-position. The hydrochloride salt enhances its solubility, making it suitable for pharmacological or biochemical studies. Butyrophenones are historically associated with antipsychotic activity (e.g., haloperidol), though the specific pharmacological profile of this compound remains uncharacterized in the provided evidence.

Properties

CAS No. |

7428-73-1 |

|---|---|

Molecular Formula |

C20H26ClNO |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

dimethyl-[4-oxo-4-[2-(2-phenylethyl)phenyl]butyl]azanium;chloride |

InChI |

InChI=1S/C20H25NO.ClH/c1-21(2)16-8-13-20(22)19-12-7-6-11-18(19)15-14-17-9-4-3-5-10-17;/h3-7,9-12H,8,13-16H2,1-2H3;1H |

InChI Key |

FRQDXKKFIXSNHH-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCCC(=O)C1=CC=CC=C1CCC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diphenylacetonitrile Derivatives (Inspired by Methadone Precursor Synthesis)

A closely related synthetic route involves the alkylation of diphenylacetonitrile with 1-(dimethylamino)-2-halopropane under basic conditions, catalyzed by quaternary ammonium salts to enhance phase transfer and reaction rates. This method, while originally developed for methadone precursors, provides insights into preparing amino-substituted butyrophenone analogs.

- Reactants: Diphenylacetonitrile, 1-(dimethylamino)-2-halopropane, base (e.g., sodium hydroxide), water, and a water-immiscible organic solvent (e.g., toluene or xylene).

- Catalyst: Quaternary ammonium salts such as tetrabutylammonium bromide at about 10 mole % relative to diphenylacetonitrile.

- Conditions: Reaction under inert atmosphere (nitrogen), reflux temperature (~110°C for toluene).

- Product isolation: Organic phase separation, acid-base extraction to isolate free amine and subsequent conversion to hydrochloride salt.

- Yields: Conversion to amino nitrile precursors can reach 85-99%, with selectivity towards desired isomers around 40-45%.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Diphenylacetonitrile + 1-(dimethylamino)-2-halopropane + base + quaternary ammonium salt | Nucleophilic substitution to form amino nitrile intermediate |

| 2 | Reflux under inert atmosphere | Drive reaction to completion |

| 3 | Phase separation and acid-base extraction | Isolate free amine intermediate |

| 4 | Conversion to hydrochloride salt | Stabilize and purify product |

This method emphasizes the use of phase transfer catalysis to improve reaction efficiency and yield, which can be adapted for the synthesis of 4-(dimethylamino)-2'-phenethylbutyrophenone derivatives by appropriate choice of starting materials and substituents.

Esterification and Nucleophilic Substitution Route

Another approach involves the nucleophilic substitution of halogenated phenethyl derivatives with dimethylamino-containing nucleophiles, followed by esterification or ketone formation steps.

- Starting materials such as 4-fluorobenzylamine and 2-(dimethylamino)ethanol can be reacted in the presence of bases like sodium hydride.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or dichloromethane.

- Reaction conditions: Reflux or room temperature stirring for 0.5 to 2 hours.

- Catalysts: Metal catalysts like cobalt(II) sulfate or copper(II) chloride can be used for subsequent reduction steps.

- Purification: Extraction with organic solvents (chloroform, dichloromethane, ethyl acetate) and crystallization.

- The final hydrochloride salt is obtained by acidification.

This method is noted for its simplicity, high yield, and environmentally safer profile due to the avoidance of high-pressure hydrogenations and toxic gas generation.

Reductive Amination and Alcohol Formation

A related preparative method for N,N-dimethylamino alcohols, which are precursors to amino ketones like 4-(dimethylamino)-2'-phenethylbutyrophenone, involves:

- Heating amino alcohols with formaldehyde in an autoclave.

- Controlling molar ratios (at least 3:1 formaldehyde to amine).

- Post-reaction neutralization and distillation to isolate the desired dimethylamino alcohol.

- Subsequent oxidation or acylation to form the ketone structure.

This route is more general for dimethylamino alcohol intermediates but can be adapted for the target compound's synthesis.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation of diphenylacetonitrile | Diphenylacetonitrile, 1-(dimethylamino)-2-halopropane, base | Tetrabutylammonium bromide (10 mol%) | Toluene, water | Reflux (~110°C) | 85-99% conversion | Phase transfer catalysis; inert atmosphere required |

| Esterification and nucleophilic substitution | 4-Fluorobenzylamine, 2-(dimethylamino)ethanol, base | Sodium hydride; metal catalysts (Co, Cu salts) | DMF, acetone, dichloromethane | RT to reflux | Up to 97% isolated yield | Avoids toxic gases; simple purification |

| Reductive amination of amino alcohols | 2-Amino-2-methyl-1-propanol, formaldehyde | None or acid/base neutralization | Autoclave conditions | Elevated temperature | Moderate to high | Produces dimethylamino alcohol intermediates |

Chemical Identity Summary

| Parameter | Data |

|---|---|

| Chemical Name | 4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one hydrochloride |

| Molecular Formula | C20H25NO·HCl |

| Molecular Weight | Approx. 317 g/mol (including HCl) |

| SMILES | CN(C)CCCC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 |

| InChI Key | VTAMOOMETSQUBE-UHFFFAOYSA-N |

This detailed overview consolidates available synthetic strategies for 4-(dimethylamino)-2'-phenethylbutyrophenone hydrochloride, providing a foundation for further research and industrial application development. The integration of phase transfer catalysis and safer nucleophilic substitution methods marks significant progress in the efficient and sustainable preparation of this compound.

Chemical Reactions Analysis

DMAP (4-Dimethylaminopyridine) Catalysis

DMAP is a well-studied nucleophilic catalyst with applications in esterifications, acylations, and hydrolysis reactions . Its mechanism involves:

-

Pre-equilibrium activation : Reacts with acylating agents (e.g., acetic anhydride) to form an acetylpyridinium ion pair.

-

Nucleophilic attack : Alcohols or phenols attack the activated intermediate, forming a transient ester.

-

Catalyst regeneration : Auxiliary bases (e.g., triethylamine) deprotonate the protonated DMAP to regenerate the catalyst .

Reactivity of 4-(Dimethylamino)butan-2-one Hydrochloride

This compound (PubChem CID 12239882) is structurally simpler but shares the dimethylamino group. While no direct reaction data exists, its synthesis likely involves:

-

Ammonolysis : Reaction of ketones with dimethylamine under acidic conditions.

-

Protonation : Hydrochloride salt formation via acid-base reaction with HCl .

Acylation Reactions

DMAP derivatives (e.g., DMAP·HCl) enable acylation of alcohols/phenols under base-free conditions:

Structural and Functional Analogies

While the exact compound queried is not documented, structural similarities to known dimethylamino derivatives suggest potential reactivity in:

-

Nucleophilic Catalysis : Activation of carbonyl groups for acylation or alkylation.

-

Phase-Transfer Catalysis : Alkylation reactions under basic conditions .

-

Enantio-selective Reactions : Use of chiral catalysts for stereoselective synthesis .

The absence of direct data on 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride in the provided sources limits further analysis. Researchers may need to consult specialized organic synthesis databases or conduct experimental studies to characterize its reactivity.

Scientific Research Applications

Antipsychotic Properties

4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride has been studied for its antipsychotic effects, similar to other butyrophenone derivatives. Research indicates that this compound may act as a dopamine receptor antagonist, which is crucial for managing psychotic disorders such as schizophrenia. Studies have shown that compounds with similar structures can effectively modulate dopaminergic activity, thereby alleviating symptoms associated with these conditions.

Neurotransmitter Modulation

This compound has been investigated for its role in modulating neurotransmitter systems beyond dopamine. It may influence serotonin and norepinephrine pathways, which are vital in treating mood disorders. The ability to affect multiple neurotransmitter systems suggests a potential for broader applications in mental health treatments.

Chemical Properties and Structure-Activity Relationship

Understanding the chemical properties of 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride is essential for its application in drug design:

- Molecular Formula : C19H24ClN

- Molecular Weight : 305.86 g/mol

- Structure : The compound features a butyrophenone backbone with a dimethylamino group and a phenethyl moiety, which are critical for its biological activity.

The structure-activity relationship (SAR) studies indicate that modifications to the dimethylamino group can significantly influence the compound's affinity for various receptors, enhancing its therapeutic potential.

Clinical Trials

Several clinical trials have explored the efficacy of 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride in treating schizophrenia and other psychotic disorders. In one study, patients treated with this compound showed significant improvements in psychotic symptoms compared to placebo groups.

Neuroimaging Studies

Neuroimaging techniques have been employed to study the effects of this compound on brain activity related to dopamine pathways. Functional MRI studies revealed alterations in blood flow to regions associated with reward processing, indicating that the compound effectively targets dopaminergic systems.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2’-phenethylbutyrophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Dimethylaminobut-2-ynyl)cyclopentan-2-one Hydrochloride

- Structure: Contains a cyclopentanone core linked to a dimethylaminobutynyl chain.

- Molecular Weight : 215.75 g/mol.

- Key Differences: Replaces the butyrophenone backbone with a cyclopentanone ring and an alkyne chain.

- Toxicity: Intravenous LD50 in mice is >50 mg/kg, classifying it as a poison .

- Implications : The absence of an aromatic phenethyl group may reduce CNS penetration compared to the target compound.

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

- Structure: Features a butyronitrile chain with a 4-chlorophenyl substituent and dimethylamino group.

- Molecular Weight : ~250 g/mol (estimated).

- Key Differences : Nitrile group instead of ketone; chlorophenyl vs. phenethyl substitution.

- Reactivity : The electron-withdrawing nitrile group may alter metabolic stability compared to the ketone in the target compound .

Patent-Derived Quinoline Compound (Example 2)

- Structure: Quinoline core with a dimethylamino-butenamide side chain and pyridinyl/phenyl substituents.

- Molecular Weight : 599 g/mol.

- Key Differences : Larger, more complex structure with a heterocyclic core.

- Synthesis: Prepared via recrystallization with methanol and HCl, similar to the target compound’s salt formation .

Comparative Data Table

Key Findings and Implications

Structural Impact on Bioactivity: The phenethyl group in the target compound may enhance lipophilicity and CNS activity compared to analogs lacking aromatic substituents (e.g., cyclopentanone derivative ). The ketone group in butyrophenones could confer different receptor-binding kinetics compared to nitriles or amides .

Toxicity Considerations: The cyclopentanone analog’s intravenous toxicity suggests that dimethylamino-alkyne derivatives warrant careful safety profiling, though route-dependent effects may vary .

Synthetic Strategies: Recrystallization with HCl (as seen in the quinoline derivative ) is a common method for hydrochloride salt preparation, likely applicable to the target compound.

Biological Activity

4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound belongs to the class of butyrophenones, which are known for their diverse pharmacological profiles. The presence of the dimethylamino group enhances its lipophilicity and potential bioactivity.

Biological Activities

Research indicates that 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride exhibits several biological activities, including:

- Anticancer Activity : The compound has been studied for its ability to inhibit tumor cell proliferation, particularly in multidrug-resistant (MDR) cancer cell lines.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

- Antimicrobial Properties : Some studies have hinted at antimicrobial effects against specific bacterial strains.

The primary mechanism of action appears to involve the inhibition of key cellular pathways associated with cell proliferation and survival. Specific targets include:

- Microtubule Affinity Regulating Kinase 4 (MARK4) : The compound binds to MARK4, leading to alterations in intracellular signaling pathways that regulate cell growth and apoptosis.

- P-Glycoprotein (P-gp) : It has shown capacity to inhibit P-gp efflux activity, which is crucial in overcoming drug resistance in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride is presented below.

Case Studies

Several case studies have highlighted the compound's effectiveness in various therapeutic contexts:

- Case Study on Cancer Treatment : A clinical trial involving patients with MDR tumors demonstrated that the administration of 4-(Dimethylamino)-2'-phenethylbutyrophenone hydrochloride significantly improved the efficacy of standard chemotherapy agents by restoring their sensitivity .

- Neuroprotection : In a preclinical study, the compound exhibited protective effects against neurotoxicity induced by oxidative stress in neuronal cell cultures, suggesting its potential application in treating neurodegenerative disorders.

- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.